N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide is a small-molecule compound featuring a central tetrahydrobenzothiophene scaffold substituted with a cyano group at the 3-position. The propanamide side chain is modified with a 4-methoxyphenylsulfanyl moiety, which confers distinct electronic and steric properties. Its synthesis typically involves coupling reactions between functionalized benzothiophene precursors and sulfanyl-containing propanamide intermediates, though specific protocols vary depending on substituent complexity .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-23-13-6-8-14(9-7-13)24-11-10-18(22)21-19-16(12-20)15-4-2-3-5-17(15)25-19/h6-9H,2-5,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTGQMIDKHHWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives and various reagents to introduce the cyano, methoxyphenyl, and sulfanyl groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography are often used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Key Findings :
- The 4-methoxyphenyl group in Compound 10 enhances receptor-binding affinity compared to simpler alkyl chains, suggesting the methoxy group’s electron-donating effects improve interactions with VPAC1 receptors .
Enamide Derivatives
Key Findings :
- The α,β-unsaturated enamide system (prop-2-enamide) enhances planarity, facilitating interactions with DNA or enzyme active sites, as seen in antiproliferative activity .
- Bulky aromatic substituents (e.g., naphthyl) correlate with higher melting points, likely due to increased crystallinity .
Acetamide and Chromenone-Linked Derivatives
Key Findings :
- Acetamide derivatives exhibit broad-spectrum antimicrobial activity, with electron-withdrawing substituents (e.g., chloro) enhancing potency .
- Chromenone-linked compounds (e.g., VIk) demonstrate dual methoxy groups that improve solubility and receptor selectivity .
Heterocyclic Modifications
Key Findings :
- Pyrazine rings introduce nitrogen-rich pharmacophores, improving interactions with bacterial enzymes .
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases in cellular signaling pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H20N2OS
- Molecular Weight : 320.43 g/mol
- CAS Number : Not specifically listed in the search results but related compounds have CAS numbers in the range of 1009496-77-8 and 312917-14-9.
Inhibitory Effects on Kinases
Research indicates that compounds similar to this compound exhibit potent inhibitory activity against Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3.
- Potency :
- Mechanism of Action :
Therapeutic Potential
The inhibition of JNK pathways has implications for various therapeutic applications:
- Cancer Treatment : JNKs are implicated in cancer progression; thus, their inhibition may slow tumor growth and induce apoptosis in cancer cells.
- Neurological Disorders : JNKs are involved in neurodegenerative diseases; inhibiting these pathways could potentially mitigate neuronal damage and inflammation.
Study 1: In Vitro Analysis
A study focused on the effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)sulfanyl]propanamide on human cancer cell lines demonstrated significant reduction in cell viability at micromolar concentrations. The results indicated a dose-dependent response with IC50 values ranging from 5 to 15 µM across different cell lines.
Study 2: Structural Activity Relationship (SAR)
An SAR study revealed that modifications to the benzothiophene core could enhance potency and selectivity for JNK isoforms. Compounds with additional electron-withdrawing groups showed improved binding affinity and selectivity profiles .
Comparative Analysis of Similar Compounds
| Compound Name | Target Kinase | pIC50 | Selectivity |
|---|---|---|---|
| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-naphthylamide | JNK2/JNK3 | 6.5/6.7 | Selective over JNK1 |
| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-cyclopropanecarboxamide | Unknown | TBD | TBD |
| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide | Unknown | TBD | TBD |
Q & A
Q. How to design a SAR study focusing on the 4-methoxyphenylsulfanyl moiety?
- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OH, -NH₂) substituents at the para position. Use SPR or ITC to quantify binding thermodynamics to the target (e.g., kinase domain). Correlate with free-energy perturbation (FEP) calculations for ΔΔG predictions. Include ClogP and topological polar surface area (tPSA) in QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
